5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride

Description

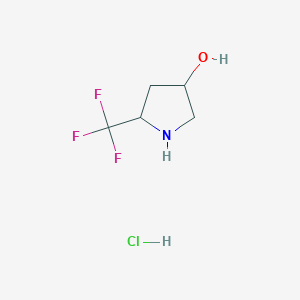

5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride is a pyrrolidine derivative featuring a hydroxyl group at position 3 and a trifluoromethyl (-CF₃) group at position 5 of the five-membered nitrogen-containing ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. The trifluoromethyl group confers high electronegativity and lipophilicity, which can improve membrane permeability and metabolic stability in drug candidates .

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(trifluoromethyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-1-3(10)2-9-4;/h3-4,9-10H,1-2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQPWZRMPHQZDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(F)(F)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2408964-82-7 | |

| Record name | 5-(trifluoromethyl)pyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry can be employed to maintain consistent reaction conditions and improve efficiency . The use of automated systems can also help in optimizing the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at the 3-position participates in nucleophilic substitution under acidic or basic conditions. Common reactions include:

For example, treatment with thionyl chloride converts the hydroxyl group to a chlorosulfate intermediate, enabling further functionalization .

Oxidation and Reduction

The hydroxyl group and pyrrolidine ring undergo redox reactions:

Oxidation

-

Hydroxyl → Ketone : Using KMnO₄ in acetone/water at 60°C oxidizes the hydroxyl group to a ketone.

-

Ring Oxidation : Ozone or RuO₄ cleaves the pyrrolidine ring, yielding linear carbonyl compounds.

Reduction

-

Hydrogenation : Pd/C under H₂ reduces the pyrrolidine ring’s C=N bonds (if present) to saturated amines.

Cross-Coupling Reactions

The trifluoromethyl group stabilizes intermediates in metal-catalyzed couplings:

For instance, coupling with aryl boronic acids forms biaryl structures used in kinase inhibitors .

Cyclization and Ring-Opening

The pyrrolidine ring undergoes controlled ring-opening or expansion:

-

Acid-Catalyzed Ring-Opening : HCl in EtOH cleaves the ring to form γ-amino alcohols .

-

Cyclization with Enolates : Base-mediated reactions with β-ketoesters form fused bicyclic systems .

Halogenation

Direct halogenation at the 5-position is achievable via electrophilic substitution:

| Halogen | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Chlorine | Cl₂, FeCl₃ | DCM, 0°C, 2 h | 85% | |

| Bromine | Br₂, AlBr₃ | DCM, RT, 3 h | 78% |

Halogenated derivatives serve as intermediates for nucleophilic aromatic substitution .

Hydrolysis and Solvolysis

The trifluoromethyl group resists hydrolysis, but the hydroxyl group reacts under specific conditions:

-

Acidic Hydrolysis : 6M HCl at reflux converts hydroxyl to ketone via dehydration .

-

Enzymatic Hydrolysis : Lipases in buffer (pH 7) selectively modify the hydroxyl group.

Mechanistic Insights

Scientific Research Applications

5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is a chemical compound with applications spanning chemistry, biology, medicine, and industry. The trifluoromethyl group enhances the compound’s lipophilicity, which allows it to cross cell membranes more easily and interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.

Scientific Research Applications

- Chemistry 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride serves as a building block in synthesizing more complex molecules. The hydroxyl group can participate in reactions, making it useful for chemical modifications and applications in drug synthesis. Major products can be formed through oxidation, reduction, or substitution.

- Biology This compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding. Studies explore its binding affinities and effects on various biological targets to elucidate its mechanism of action and therapeutic potential.

- Medicine 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.

- Industry It is utilized in developing new materials or as a reagent in chemical processes.

Potential Interactions

Interaction studies involving 5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride focus on its binding affinities and effects on various biological targets. Preliminary studies may explore the compound's effects. Such studies are crucial for elucidating the mechanism of action and therapeutic potential of this compound.

Safety and Hazards

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity . The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Pyrrolidine Derivatives

The following table compares key structural and physicochemical properties of 5-(trifluoromethyl)pyrrolidin-3-ol hydrochloride with similar pyrrolidine-based compounds:

Substituent Effects and Pharmacological Implications

- Trifluoromethyl (-CF₃) vs. Hydroxymethyl (-CH₂OH):

The -CF₃ group in the target compound increases lipophilicity (logP ~1.5–2.0 estimated), favoring blood-brain barrier penetration, whereas the -CH₂OH group in its analog enhances hydrophilicity (logP ~0.5), improving aqueous solubility . - Aromatic vs. Aliphatic Substituents: The phenyl-CF₃ analog () introduces π-π stacking capabilities, beneficial for targeting aromatic residues in enzymes, whereas the aliphatic -CF₃ in the target compound may reduce off-target interactions .

Biological Activity

5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural modification can significantly influence its interaction with biological targets, making it a valuable candidate for drug development.

| Property | Details |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 188.58 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and organic solvents |

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity to specific proteins, modulating their activity. Such interactions can influence metabolic pathways and potentially lead to therapeutic effects against various diseases.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication, particularly in the context of SARS-CoV-2, although further studies are required to establish efficacy and mechanisms .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic processes. For instance, its structural analogs have been studied for their ability to inhibit reverse transcriptase enzymes, suggesting similar potential for this compound .

- Antimicrobial Properties : Some derivatives related to this compound have demonstrated antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA), indicating that the trifluoromethyl substitution may enhance antimicrobial efficacy .

Case Studies

- Antiviral Profiling : A study investigated the antiviral properties of various pyrrolidine derivatives, including those with trifluoromethyl substitutions. The results indicated that certain compounds displayed effective inhibition of viral replication at low concentrations, highlighting the potential application of this compound in antiviral therapies .

- Enzyme Interaction Studies : Research focused on the interaction of pyrrolidine derivatives with various enzymes showed that the trifluoromethyl group significantly affects binding affinity and selectivity. These findings suggest that this compound could be further explored for its enzyme modulation capabilities .

Future Directions

While preliminary findings are promising, further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- Detailed structure-activity relationship (SAR) studies to optimize efficacy.

- Comprehensive in vitro and in vivo studies to assess safety profiles.

- Exploration of its potential as a lead compound for drug development targeting specific diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride to improve enantiomeric purity?

- Methodological Answer : Enantiomeric purity is critical for pharmacological activity. A patented method involves using chiral catalysts or resolving agents during synthesis. For example, Bayer’s patent (EP 4374877 A2) describes a multi-step process using phosphoryl chloride and sodium bicarbonate for purification . Key factors include reaction temperature (e.g., 100°C for phosphorylation) and pH control during extraction (saturated NaHCO₃) to minimize racemization. Researchers should validate purity via chiral HPLC or polarimetry.

Q. What analytical techniques are most reliable for confirming the structural integrity of 5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and trifluoromethyl group integration. Mass spectrometry (MS) with electrospray ionization (ESI) can confirm molecular weight (e.g., [M+H]+ ion at m/z 207.61) . For hygroscopic samples, Karl Fischer titration ensures water content <1% .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed during the synthesis of (3S)-5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride?

- Methodological Answer : Enantiomeric separation often requires chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC. Bayer’s patent highlights enzymatic resolution using lipases or esterases to selectively hydrolyze one enantiomer . Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid) can enhance crystallinity and separation efficiency.

Q. What strategies mitigate instability of 5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride under varying pH and temperature conditions?

- Methodological Answer : Stability studies in aqueous buffers (pH 1–12) and accelerated degradation tests (40–60°C) can identify degradation pathways. Store the compound in inert atmospheres (argon/nitrogen) at 2–8°C to prevent hydrolysis of the trifluoromethyl group . Lyophilization improves shelf life for long-term storage.

Q. How do researchers handle discrepancies in reported enantiomeric excess (ee) values across synthetic methods?

- Methodological Answer : Cross-validate analytical methods: Compare chiral HPLC results with circular dichroism (CD) spectroscopy. For example, if a synthetic route claims >98% ee (via HPLC), but biological assays show inconsistent activity, re-evaluate column selection (e.g., switch from Chiralpak AD-H to OD-H) or confirm MS fragmentation patterns to rule out impurities .

Q. What experimental designs are effective for studying the hygroscopicity of 5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride?

- Methodological Answer : Use dynamic vapor sorption (DVS) analysis to quantify moisture uptake at 25°C and 40–90% relative humidity. Pre-dry samples under vacuum (24 h, 40°C) and monitor weight changes gravimetrically. For formulation, co-crystallization with anti-hygroscopic agents (e.g., cyclodextrins) may reduce water absorption .

Q. How can substituent effects on pyrrolidine ring conformation be analyzed to design analogs with improved bioactivity?

- Methodological Answer : Computational modeling (DFT or MD simulations) predicts how the trifluoromethyl group influences ring puckering and hydrogen bonding. Synthesize analogs with substituents at C-2 or C-4 (e.g., hydroxymethyl, aminomethyl) and compare activity in assays like JC-1 mitochondrial membrane potential tests . Structure-activity relationships (SAR) can guide prioritization of derivatives.

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the reactivity of 5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies may arise from solvent polarity or counterion effects. For example, in THF, the hydrochloride salt’s poor solubility may reduce reactivity, whereas in DMF, freebase formation could enhance nucleophilicity. Conduct kinetic studies under controlled conditions (solvent, temperature, equimolar base) and monitor intermediates via ¹⁹F NMR .

Q. Why do different synthetic routes yield varying yields of 5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride, and how can reproducibility be ensured?

- Methodological Answer : Yield variability often stems from purification steps. For instance, extraction with dichloromethane (DCM) may lose polar intermediates; switching to ethyl acetate improves recovery. Document reaction parameters (e.g., stirring rate, cooling gradients) meticulously. Reproduce Bayer’s patent conditions (100°C, 1 h reaction time) and validate purity via orthogonal methods (HPLC, NMR) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.